
(2S,6S)-2-(2-Methoxyphenyl)-6-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,6S)-2-(2-Methoxyphenyl)-6-methylpiperidine, also known as MEM, is a piperidine derivative that has been extensively studied for its potential therapeutic applications. It is a chiral compound that has two stereoisomers, (2S,6S) and (2R,6R), with (2S,6S)-MEM being the more biologically active isomer.
Scientific Research Applications
Synthesis and Biological Properties
- A study by Harini et al. (2014) described the synthesis of novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters. These compounds were screened for in vitro antioxidant and antimicrobial activities, showing promising results in biological assays (Harini et al., 2014).
Binding Affinities and Selectivities
- Berardi et al. (2005) explored the affinities and selectivities of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and N-(6-methoxynaphthalen-1-yl)propyl derivatives at sigma(1) and sigma(2) receptors. They identified compounds with high potency and selectivity, suggesting potential applications in tumor research and therapy (Berardi et al., 2005).
Alkaloid Isolation and Characterization
- Kesting et al. (2009) used HPLC-PDA-MS-SPE-NMR to isolate new alkaloids from Lobelia siphilitica and Hippobroma longiflora, including compounds with piperidin-2-yl structures. This study highlights the role of advanced techniques in identifying novel compounds from natural sources (Kesting et al., 2009).
Electrochemical Methods in Synthesis
- Furukubo et al. (2004) demonstrated a novel method using electrochemical oxidation for the stereoselective synthesis of 2,3,6-trihydroxylated 5S-piperidine derivatives. This approach provides a new synthetic route for compounds with specific stereochemistry (Furukubo et al., 2004).
Insecticidal Alkaloids Synthesis
- Nakatani et al. (2006) reported the enantioselective total synthesis of an insecticidal piperidine alkaloid. The study demonstrates the potential of these compounds in developing natural insecticides (Nakatani et al., 2006).
Electrochemical Oxidation in Iminosugar Synthesis
- Moriyama et al. (2009) used electrochemical and OsO4 oxidation for synthesizing 2,3,6-trihydroxylated (5S)-piperidine derivatives. This method is significant for producing stereochemically complex sugar analogs (Moriyama et al., 2009).
Corrosion Inhibition
- Verma et al. (2018) investigated the inhibitive effects of N-substituted 2-aminopyridine derivatives, including compounds related to piperidine, on mild steel corrosion. Their findings contribute to the development of more effective corrosion inhibitors (Verma et al., 2018).
High-Voltage Ionic Liquid Synthesis
- Savilov et al. (2016) synthesized a novel ionic liquid with a substituted piperidinium cation, demonstrating its potential for electrochemical applications. This research expands the utility of piperidine derivatives in advanced materials (Savilov et al., 2016).
properties
IUPAC Name |
(2S,6S)-2-(2-methoxyphenyl)-6-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-6-5-8-12(14-10)11-7-3-4-9-13(11)15-2/h3-4,7,9-10,12,14H,5-6,8H2,1-2H3/t10-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHJTVXQVSRDOF-JQWIXIFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@H](N1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,6S)-2-(2-Methoxyphenyl)-6-methylpiperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


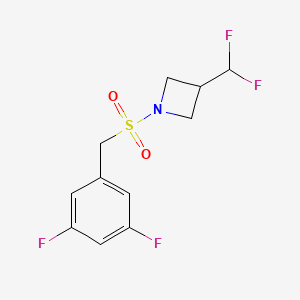

![1-[1-amino-5-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-2-yl]-1-ethanone](/img/structure/B2444690.png)
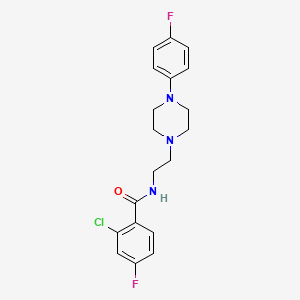
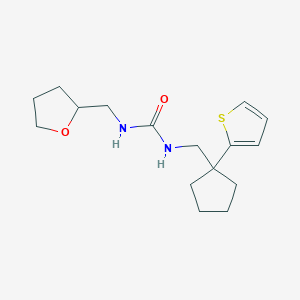
![Methyl 2-methyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2444694.png)
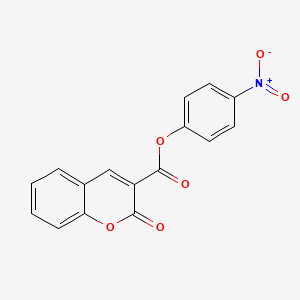
![N-[2-(4-chlorophenyl)ethyl]-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2444696.png)
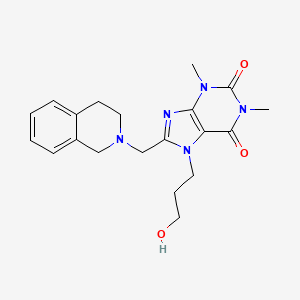
![1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2444699.png)
![1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine](/img/structure/B2444700.png)
![(2Z)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2444701.png)
![N-cyclohexyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2444707.png)